molecular formula C18H18ClN5O4S B5055007 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione

2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5055007
M. Wt: 435.9 g/mol
InChI Key: NQZPSQMBXTZNRX-UHFFFAOYSA-N
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Description

2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of functional groups, including a chlorinated aromatic ring, a piperazine moiety, and a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chlorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the piperazine moiety: This step involves the reaction of the chlorinated aromatic intermediate with pyrimidin-2-yl piperazine under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Formation of the thiazolidine ring: The final step involves the cyclization of the intermediate with a suitable thiol reagent, such as thiourea, under acidic conditions to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted aromatic derivatives

Scientific Research Applications

2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloropyrimidine
  • 4-chloropyridine hydrochloride
  • 2-amino-4-chloropyrimidine

Uniqueness

2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-chloro-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4S/c19-14-3-2-13(12-15(14)24-16(25)4-11-29(24,27)28)17(26)22-7-9-23(10-8-22)18-20-5-1-6-21-18/h1-3,5-6,12H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZPSQMBXTZNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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